![molecular formula C15H20N2O B596308 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one CAS No. 1245643-65-5](/img/structure/B596308.png)

7-Benzyl-2,7-diazaspiro[4.5]decan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

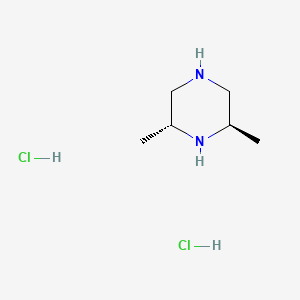

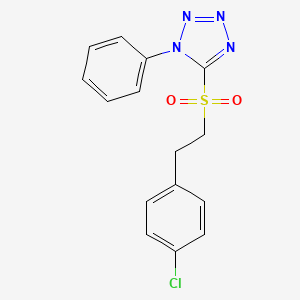

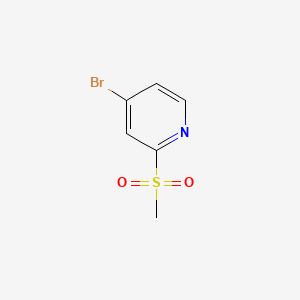

“7-Benzyl-2,7-diazaspiro[4.5]decan-1-one” is a chemical compound with the molecular formula C15H20N2O . It is a solid substance and has a molecular weight of 243.34 .

Molecular Structure Analysis

The molecular structure of “7-Benzyl-2,7-diazaspiro[4.5]decan-1-one” can be represented by the SMILES stringO=C1C(CCC2)(CCC1)CN2CC3=CC=CC=C3 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Physical And Chemical Properties Analysis

“7-Benzyl-2,7-diazaspiro[4.5]decan-1-one” is a solid substance . It has a molecular weight of 243.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación

RIPK1 Kinase Inhibition for Therapeutic Applications

The compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . This inhibition is significant for therapeutic strategies against inflammatory diseases and potentially cancer metastasis. The derivative compounds of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one have shown promising results in preclinical models, indicating their potential as lead compounds for further drug development .

Neuroprotective Agent Research

In the context of central nervous system diseases, the modulation of necroptosis pathways, where RIPK1 is a key player, is a promising area of research. Compounds like 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one could be employed to investigate neuroprotective strategies, particularly in conditions where astrocyte-induced necroptosis contributes to disease progression .

Anti-inflammatory Drug Development

Given its role in inhibiting RIPK1, 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one and its derivatives could be explored as anti-inflammatory agents. The compound’s ability to prevent the activation of necroptosis pathways suggests it could be beneficial in treating various inflammatory disorders where such pathways are implicated .

Material Science and Nanocomposite Research

The structural uniqueness of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one makes it a candidate for material science research, particularly in the development of nanocomposites. Its incorporation into polymers or other materials could enhance properties like durability, thermal stability, and biocompatibility .

Chemical Synthesis and Organic Chemistry

As a building block in organic synthesis, 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one can be utilized to create complex molecular architectures. Its spirocyclic structure is particularly interesting for constructing three-dimensional chemical entities with potential pharmaceutical applications .

Supramolecular Chemistry

The compound’s structure may allow it to act as a ligand in supramolecular assemblies, contributing to the field of supramolecular chemistry. Its potential to form host-guest complexes could be explored for applications in drug delivery systems and molecular recognition processes .

Mecanismo De Acción

Target of Action

The primary target of 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death, and is implicated in various inflammatory diseases .

Mode of Action

7-Benzyl-2,7-diazaspiro[4.5]decan-1-one acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway .

Biochemical Pathways

By inhibiting RIPK1, 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one disrupts the necroptosis pathway . This prevents the downstream effects of necroptosis, including inflammation and cell death .

Result of Action

7-Benzyl-2,7-diazaspiro[4.5]decan-1-one exhibits significant anti-necroptotic effects in cellular models . By inhibiting RIPK1, it prevents necroptosis and reduces inflammation and cell death .

Safety and Hazards

Propiedades

IUPAC Name |

9-benzyl-2,9-diazaspiro[4.5]decan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-14-15(8-9-16-14)7-4-10-17(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXGTEQSWKODCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC2=O)CN(C1)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676404 |

Source

|

| Record name | 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245643-65-5 |

Source

|

| Record name | 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decan-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)

![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B596237.png)

![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)